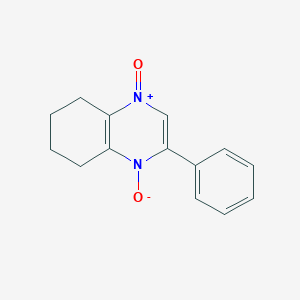
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile, also known as BML-210, is a synthetic compound that belongs to the class of chromenes. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile increases the levels of cAMP, which in turn activates protein kinase A (PKA) and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has been found to have several biochemical and physiological effects. Studies have shown that it inhibits the activity of PDE4, which leads to an increase in the levels of cAMP, resulting in the activation of PKA. This activation of PKA induces apoptosis in cancer cells and also has anti-inflammatory effects. 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile in lab experiments is its specificity towards PDE4. This specificity makes it an ideal candidate for studying the role of PDE4 in various biological processes. However, one of the limitations of using 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile. One area of research is the development of more soluble derivatives of 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile that can be used in a wider range of experiments. Another area of research is the identification of the specific downstream targets of PKA that are responsible for inducing apoptosis in cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile in vivo, as most of the current studies have been conducted in vitro.
Conclusion
In conclusion, 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its specificity towards PDE4 makes it an ideal candidate for studying the role of PDE4 in various biological processes. Further research is needed to fully understand the mechanism of action of 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile and its potential use in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromophenylidenemalononitrile. This intermediate is then reacted with 4-dimethylaminobenzaldehyde in the presence of acetic acid to form 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-22(2)13-7-8-14-16(9-13)23-18(21)15(10-20)17(14)11-3-5-12(19)6-4-11/h3-9,17H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXXVTLSKKQWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)
![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)

![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)
![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)
![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)
![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)
